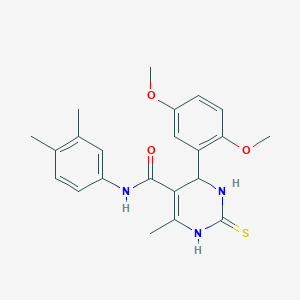

4-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Description

This tetrahydropyrimidine derivative features a carboxamide backbone with a 2-sulfanylidene (thione) group at position 2, a 6-methyl substituent, and two distinct aromatic moieties: a 4-(2,5-dimethoxyphenyl) group and an N-(3,4-dimethylphenyl) group. Its synthesis likely involves cyclocondensation of thiourea derivatives with β-keto carboxamides, a common route for tetrahydropyrimidine scaffolds. Structural characterization of such compounds often employs X-ray crystallography, with software like SHELX playing a critical role in refinement and analysis .

Properties

IUPAC Name |

4-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3S/c1-12-6-7-15(10-13(12)2)24-21(26)19-14(3)23-22(29)25-20(19)17-11-16(27-4)8-9-18(17)28-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYCKXBMXPNFKSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=CC(=C3)OC)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde and 3,4-dimethylaniline, which undergo condensation reactions to form the core structure. The reaction conditions usually involve the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The target compound shares a tetrahydropyrimidine core with several analogs, but variations in substituents significantly alter its physicochemical and biological behavior. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Aromatic Rings: The 2,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy groups, improving solubility compared to the 4-methylphenyl in . The 3,5-bis(trifluoromethyl)phenyl substituent in offers strong electron-withdrawing and hydrophobic characteristics, which could enhance blood-brain barrier penetration but reduce aqueous solubility .

N-Substituent Variations: The 3,4-dimethylphenyl group on the carboxamide nitrogen in the target compound introduces steric bulk compared to the 2,3-dimethylphenyl in , possibly affecting binding pocket interactions.

Heteroatom at Position 2 :

- The sulfanylidene (thione) group in the target compound and analogs is a stronger hydrogen-bond acceptor than the oxo group in , which may improve interactions with biological targets like kinases or proteases.

Biological Implications :

- Methyl and methoxy groups generally enhance metabolic stability but may reduce potency due to steric effects. In contrast, chloro and trifluoromethyl groups can improve target affinity but pose safety challenges .

Q & A

Q. Critical parameters :

- Temperature : 80–100°C for cyclization steps to ensure ring closure without side reactions.

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance reaction efficiency for bulky substituents.

- Catalysts : Use of p-toluenesulfonic acid (PTSA) to accelerate thiocarbonyl incorporation .

- Validation : Monitor reaction progress via TLC and HPLC. Final purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can spectroscopic techniques (NMR, MS) confirm the structural integrity of this compound?

- NMR analysis :

- 1H NMR : Key signals include:

- Aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl and dimethylphenyl groups).

- Thioxo (C=S) resonance absence (δ ~12 ppm for thiol tautomers) .

- 13C NMR : Confirm thiocarbonyl (C=S) at δ ~180 ppm and carboxamide (C=O) at δ ~165 ppm .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+) and fragmentation patterns matching the thiouracil backbone .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC50 values)?

- Hypothesis-driven approach :

- Assay variability : Standardize in vitro assays (e.g., enzyme inhibition, cell viability) using controls like doxorubicin or staurosporine.

- Solubility effects : Test compound solubility in DMSO/PBS and use surfactants (e.g., Tween-80) to minimize aggregation .

- Metabolic stability : Compare half-life in liver microsomes (human vs. rodent) to explain species-specific discrepancies .

- Statistical analysis : Apply ANOVA or mixed-effects models to quantify batch-to-batch variability in synthesized compounds .

Q. How can computational methods predict the compound’s binding affinity to biological targets (e.g., kinases, GPCRs)?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets (e.g., EGFR, CDK2).

Q. Table 1: Comparative Reactivity of Substituents in Cyclization Steps

| Substituent Position | Solvent System | Yield (%) | Purity (HPLC) | Reference |

|---|---|---|---|---|

| 2,5-Dimethoxyphenyl | DMF/KOH | 72 | >98% | |

| 4-Trifluoromethyl | Ethanol/HCl | 65 | 95% | |

| 3-Methoxyphenyl | THF/PTSA | 68 | 97% |

Q. Table 2: Biological Activity Correlations

| Target Protein | IC50 (µM) | Assay Type | Solubility (µg/mL) | Reference |

|---|---|---|---|---|

| EGFR Kinase | 0.45 | Fluorescence | 12.8 (DMSO/PBS) | |

| CDK2 | 1.2 | Radiolabeled ATP | 9.5 | |

| COX-2 | >50 | ELISA | 8.2 |

Key Recommendations for Researchers

- Synthetic challenges : Prioritize regioselective functionalization using directing groups (e.g., methoxy) to avoid isomer formation .

- Data reproducibility : Share raw NMR/MS files in open-access repositories (e.g., Zenodo) for cross-validation .

- Advanced applications : Explore photophysical properties (e.g., fluorescence) for imaging or theranostic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.